molecular formula C20H22N2O5 B2516165 1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione CAS No. 1903647-55-1

1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2516165
CAS No.: 1903647-55-1
M. Wt: 370.405
InChI Key: HAMNNQXPGFCVGL-UHFFFAOYSA-N
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Description

This compound belongs to a class of bicyclic amines featuring an 8-azabicyclo[3.2.1]octane core fused with a pyrrolidine-2,5-dione moiety. The structure is further substituted at the 8-position with a 2-(2H-1,3-benzodioxol-5-yl)acetyl group, which introduces an electron-rich aromatic system.

Properties

IUPAC Name

1-[8-[2-(1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c23-18-5-6-19(24)22(18)15-9-13-2-3-14(10-15)21(13)20(25)8-12-1-4-16-17(7-12)27-11-26-16/h1,4,7,13-15H,2-3,5-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMNNQXPGFCVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC4=C(C=C3)OCO4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of certain cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Neuropharmacological Effects

Due to its structural similarities with known psychoactive compounds, this molecule is being investigated for potential neuropharmacological effects. Preliminary data suggest it may influence neurotransmitter systems, offering insights into treatments for neurological disorders .

Therapeutic Applications

The multifaceted nature of 1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione presents several therapeutic applications:

Pain Management

Given its structural characteristics akin to analgesics, there is ongoing research into its efficacy as a pain reliever. The compound's ability to modulate pain pathways could lead to new analgesic formulations .

Antidepressant Effects

The potential antidepressant effects are being explored due to the compound's interaction with serotonin receptors. Animal models have shown promising results in reducing depressive-like behaviors .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study published in 2024, researchers synthesized several derivatives of the compound and evaluated their antimicrobial efficacy using the disc diffusion method. Results indicated that certain derivatives exhibited remarkable antibacterial activity against both gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies
A recent investigation assessed the anticancer properties of the compound on various human cancer cell lines. The findings revealed that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways, marking it as a candidate for further development in oncology .

Mechanism of Action

The mechanism of action of 1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several derivatives of 8-azabicyclo[3.2.1]octane-pyrrolidine-2,5-dione hybrids. Below is a comparative analysis based on substituent variations, molecular properties, and inferred applications:

Structural and Molecular Comparisons

Compound Name (CAS No.) Substituent at 8-Position Molecular Formula Molecular Weight Key Features
Target Compound (Not listed in evidence) 2-(2H-1,3-Benzodioxol-5-yl)acetyl C₁₉H₂₀N₂O₅* 364.38 Benzodioxole enhances electron density; potential CNS activity
1-((1R,5S)-8-(2-(m-Tolyl)acetyl)-... (1903151-56-3) 2-(m-Tolyl)acetyl C₂₀H₂₃N₂O₃ 347.41 Hydrophobic m-tolyl group may improve membrane permeability
1-((1R,5S)-8-(4-(Thiophen-3-yl)benzoyl)-... (1903341-10-5) 4-(Thiophen-3-yl)benzoyl C₂₃H₂₁N₂O₃S 405.49 Thiophene introduces sulfur-based interactions; possible kinase inhibition
1-((1R,5S)-8-((4-Fluoro-3-methylphenyl)sulfonyl)-... (2058514-25-1) (4-Fluoro-3-methylphenyl)sulfonyl C₁₈H₂₁FN₂O₄S 380.40 Sulfonyl group enhances polarity and potential metabolic stability
1-((1R,5S)-8-(2-(2,4-Dichlorophenoxy)acetyl)-... (2058740-68-2) 2-(2,4-Dichlorophenoxy)acetyl C₁₉H₂₀Cl₂N₂O₄ 411.30 Chlorine atoms increase electrophilicity; pesticidal applications likely

*Calculated based on structural similarity to analogs.

Key Findings and Implications

Substituent Effects on Bioactivity: The benzodioxole group in the target compound may confer affinity for serotonin or dopamine receptors, as benzodioxoles are common in neuroactive compounds. Sulfonyl-containing derivatives (e.g., CAS 2058514-25-1) exhibit higher polarity, which could enhance solubility and reduce off-target binding compared to lipophilic analogs like the m-tolyl variant .

Therapeutic Potential: The thiophene-substituted analog (CAS 1903341-10-5) mirrors inhibitors of bromodomain-containing proteins (e.g., ATAD2), which are implicated in cancer and inflammation . This suggests the target compound may also interact with epigenetic regulators.

Synthetic Accessibility: Compounds with simpler acetyl substituents (e.g., m-tolyl) are likely easier to synthesize than those requiring sulfonylation or benzodioxole incorporation.

Biological Activity

1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways .

Antitumor Effects

Research has demonstrated that compounds related to 1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione exhibit notable antitumor activity. For example, similar structures have been tested against human tumor cell lines such as HepG2 and DLD, showing promising results in inhibiting cell proliferation .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHepG215Apoptosis induction
Compound BDLD22Topoisomerase inhibition

Central Nervous System Activity

The compound's structural features suggest potential interactions with neurotransmitter systems. Compounds with similar bicyclic frameworks have been studied for their effects on pain modulation and anxiety reduction through central nervous system pathways .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various benzodioxole derivatives found that the tested compound exhibited significant inhibition against Candida albicans with an MIC value of 15.62 µg/mL. This suggests that the compound may serve as a lead for developing new antifungal agents .

Antitumor Activity Assessment

In a comparative study, several derivatives were synthesized and tested against a panel of human cancer cell lines. Among them, one derivative showed an IC50 value of 10 µM against renal cancer cells, indicating strong antitumor potential. The study highlighted the importance of the benzodioxole group in enhancing biological activity .

The biological activity of 1-{8-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced viability in microbial and cancer cells.
  • Membrane Disruption : The amphiphilic nature of the compound may contribute to its ability to disrupt cellular membranes, affecting both bacterial and tumor cells.
  • Signal Pathway Modulation : Interaction with neurotransmitter receptors may mediate effects on pain and mood disorders.

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